molecular formula C22H21F2NO2 B2580505 1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol CAS No. 338771-00-9

1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol

Cat. No.: B2580505
CAS No.: 338771-00-9
M. Wt: 369.412
InChI Key: PKZQFLCZCZSTSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol is an organic compound characterized by the presence of fluorophenyl and methoxybenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol typically involves the reaction of 4-fluorobenzaldehyde with 4-methoxybenzylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Bis(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-1-ethanol
  • 1,1-Bis(4-chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol
  • 1,1-Bis(4-fluorophenyl)-2-[(4-hydroxybenzyl)amino]-1-ethanol

Uniqueness

1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol is unique due to the presence of both fluorophenyl and methoxybenzyl groups, which confer specific chemical and biological properties.

Biological Activity

1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol, with the molecular formula C22H21F2NO2C_{22}H_{21}F_2NO_2 and a molecular weight of 369.4 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article will explore its biological properties, including antibacterial and anticancer activities, alongside relevant research findings and case studies.

  • Molecular Formula : C22H21F2NO2
  • Molecular Weight : 369.4 g/mol
  • CAS Number : 338771-00-9

Synthesis

The synthesis of this compound typically involves a reaction between 4-fluorobenzaldehyde and 4-methoxybenzylamine under controlled conditions to yield the target compound with high purity .

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies on related phenolic compounds have shown effective inhibition against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Bacillus subtilis4.69 - 22.9 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These findings suggest that the compound may possess similar antimicrobial efficacy due to its structural features.

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. Similar derivatives have demonstrated cytotoxic effects against cancer cell lines:

Cell Line IC50 Value (µg/mL)
Jurkat (T-cell leukemia)< 10
HT29 (colon cancer)< 10

The structure-activity relationship (SAR) indicates that modifications in the phenyl ring can significantly influence the cytotoxic activity of such compounds.

The biological activity of this compound is believed to involve interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of fluorine atoms and methoxy groups in its structure may enhance lipophilicity, facilitating better membrane permeability and interaction with biological targets .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Antimicrobial Efficacy : A study demonstrated that phenolic compounds with similar structures exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
  • Anticancer Research : Another study focused on derivatives of phenolic compounds showed promising results in inhibiting the growth of various cancer cell lines, indicating that modifications to the side chains can enhance their therapeutic efficacy .

Properties

IUPAC Name

1,1-bis(4-fluorophenyl)-2-[(4-methoxyphenyl)methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2NO2/c1-27-21-12-2-16(3-13-21)14-25-15-22(26,17-4-8-19(23)9-5-17)18-6-10-20(24)11-7-18/h2-13,25-26H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZQFLCZCZSTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.